molecular formula C7H6N2O2S2 B10844479 4-Thiocyanato-benzenesulfonamide

4-Thiocyanato-benzenesulfonamide

Cat. No.: B10844479
M. Wt: 214.3 g/mol
InChI Key: JAOXYZVWRQDPGB-UHFFFAOYSA-N
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Description

4-Thiocyanato-benzenesulfonamide is an organic compound characterized by the presence of a thiocyanate group (-SCN) attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiocyanato-benzenesulfonamide typically involves the reaction of benzenesulfonamide with thiocyanate reagents. One common method includes the use of silver thiocyanate (AgSCN) in the presence of a suitable solvent such as dichloromethane (DCM). The reaction is carried out at room temperature, and the product is isolated by filtration and purification .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Thiocyanato-benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like DCM or methanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various thiocyanate derivatives, while oxidation reactions can produce sulfonic acids or other oxidized species .

Scientific Research Applications

4-Thiocyanato-benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiocyanato-benzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various biological effects, including the reduction of tumor growth in cancer research .

Comparison with Similar Compounds

  • 4-Isothiocyanato-benzenesulfonamide
  • 4-Chlorobenzenesulfonamide
  • 4-Nitrobenzenesulfonamide

Comparison: 4-Thiocyanato-benzenesulfonamide is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activityThe presence of the thiocyanate group also differentiates it from other benzenesulfonamide derivatives, such as 4-Chlorobenzenesulfonamide and 4-Nitrobenzenesulfonamide, which have different substituents and thus different properties .

Properties

Molecular Formula

C7H6N2O2S2

Molecular Weight

214.3 g/mol

IUPAC Name

(4-sulfamoylphenyl) thiocyanate

InChI

InChI=1S/C7H6N2O2S2/c8-5-12-6-1-3-7(4-2-6)13(9,10)11/h1-4H,(H2,9,10,11)

InChI Key

JAOXYZVWRQDPGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC#N)S(=O)(=O)N

Origin of Product

United States

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